molecular formula C17H20N4O2 B2387217 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1326393-13-8

2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2387217
CAS RN: 1326393-13-8
M. Wt: 312.373
InChI Key: PMDYEZDMNBGLJR-UHFFFAOYSA-N
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Description

2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

1. Carbon Dioxide Capture

Piperazine compounds have shown potential in carbon dioxide (CO2) capture through absorption/stripping processes. Concentrated aqueous piperazine solutions demonstrate notable resistance to thermal degradation and oxidation, making them suitable for high-temperature and high-pressure applications in CO2 capture, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).

2. Synthesis of Medicinal Compounds

Piperazine derivatives, including pyridazinone compounds, have been synthesized for various medicinal purposes. Some derivatives have shown analgesic and anti-inflammatory effects without ulcerogenic side effects, indicating potential applications in pain and inflammation management (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

3. Agricultural Applications

Pyridazinone herbicides have been investigated for their modes of action in controlling weeds. Some pyridazinone chemicals inhibit photosynthesis in plants, contributing to their phytotoxicity. This class of herbicides also shows resistance to metabolic detoxication in plants and can interfere with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

4. Antimicrobial Activity

Pyridazine derivatives, including those with pyridazinone moiety, have been studied for their antimicrobial properties. The synthesis of various compounds in this class has led to the development of molecules with potential application in combating microbial infections (El-Mariah, Hosny, & Deeb, 2006).

5. Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, making them promising candidates for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

2-methyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYEZDMNBGLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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